
5-Methyl-2,3-dihydro-1,4-benzothiazepine
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Overview
Description
5-Methyl-2,3-dihydro-1,4-benzothiazepine is a useful research compound. Its molecular formula is C10H11NS and its molecular weight is 177.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
5-Methyl-2,3-dihydro-1,4-benzothiazepine derivatives have been extensively studied for their therapeutic potential. The following sections detail the primary applications:
Antidepressant and Tranquilizing Effects
Benzothiazepine derivatives, including this compound, have demonstrated significant antidepressant and tranquilizing activities. A notable patent indicates that these compounds can be administered in doses ranging from 100 to 400 mg for therapeutic effects in adults. They are effective in treating conditions such as anxiety and depression by modulating neurotransmitter systems in the brain .
Cardiovascular Applications
These compounds are also recognized for their coronary vasodilatory effects. They have been shown to ameliorate symptoms associated with coronary insufficiency and angina pectoris. The most potent derivatives can significantly impact cardiac function at specific dosages, making them candidates for treating cardiovascular diseases .
Antidiabetic Activity
Recent studies have highlighted the antidiabetic properties of this compound derivatives. For instance:
- Enzyme Inhibition : Compounds derived from this scaffold have exhibited potent inhibitory activity against α-glucosidase, a key enzyme involved in carbohydrate digestion. In vitro studies reported IC50 values significantly lower than standard drugs like acarbose, indicating a strong potential for managing diabetes .
- In Vivo Efficacy : In animal models, specific derivatives demonstrated marked reductions in blood glucose levels following administration. For example, one compound reduced glucose levels from 379 mg/dL to approximately 155 mg/dL over a treatment period, showcasing its effectiveness as an antidiabetic agent .
Anticancer Potential
Benzothiazepines have emerged as promising candidates in cancer research:
- Cytotoxic Activity : Novel derivatives of this compound have shown significant cytotoxicity against various cancer cell lines. One study reported that certain derivatives achieved IC50 values indicating potent anticancer activity in liver cancer cells (Hep G-2) .
- Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to inhibit critical signaling pathways involved in tumor growth and proliferation. This includes interactions with proteins such as human adenosine kinase and glycogen synthase kinase-3β .
Other Pharmacological Activities
Beyond the aforementioned applications, this compound exhibits several other pharmacological activities:
- Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial effects against various pathogens.
- Analgesic and Anti-inflammatory Effects : These compounds are also being explored for their potential in pain management and reducing inflammation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Methyl-2,3-dihydro-1,4-benzothiazepine and its derivatives?
Methodological Answer: Synthesis typically involves cyclization or substitution reactions. For example:
- Modified PICT Method : Substituted benzothiazepines can be synthesized by reacting thiol-containing precursors with electrophilic partners under basic conditions. Reaction times vary (e.g., 16–48 hours), and products are characterized as solids or oils .
- Acylation Strategies : Acylation of core benzothiazepine structures with chlorides (e.g., 2,4-dichlorobenzoyl chloride) under controlled pH (e.g., Na₂CO₃ in aqueous conditions) yields derivatives .
- Key Reagents : Lithium hydride (LiH) or sodium hydride (NaH) in dimethylformamide (DMF) facilitates N-alkylation/arylation .
Example Reaction Table
Derivative | Reaction Time | Physical Form | Yield (%) | Key Spectral Data (IR/NMR) |
---|---|---|---|---|
5-Methyl-2,3-dihydro analog | 24 h | Colorless solid | 65–75 | IR: 1594 cm⁻¹ (C=N); ¹H NMR: δ 3.2 (s, CH₃) |
Q. How can researchers characterize the structure of this compound using spectroscopic methods?
Methodological Answer:
- IR Spectroscopy : Identify characteristic absorptions for C=N (1590–1675 cm⁻¹) and C-S (650–750 cm⁻¹) bonds .
- ¹H/¹³C NMR : Key signals include:
- HR-FABMS : Confirm molecular weight (e.g., experimental m/z 266.1573 vs. calculated 266.1579 for C₁₆H₂₂N₂OS) .
Q. What in vitro assays are typically employed to assess the biological activity of benzothiazepine derivatives?
Methodological Answer:
- Antibacterial Screening : Agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with MIC values .
- Enzyme Inhibition : Lipoxygenase or dipeptidyl peptidase-IV (DPP-IV) inhibition assays using spectrophotometric methods (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cell lines (e.g., HepG2) to evaluate preliminary safety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?
Methodological Answer:
- Substituent Variation : Introduce alkyl/aryl groups at positions 5 or 8 to modulate lipophilicity and binding affinity. For example, 8-methoxy derivatives show enhanced antibacterial activity .
- Bioisosteric Replacement : Replace sulfur with oxygen (benzoxazepine analogs) to study metabolic stability .
- Pharmacophore Mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding with DPP-IV catalytic triad) .
Q. What advanced computational methods are utilized to predict the binding affinity of benzothiazepine derivatives to target enzymes or receptors?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Assess ligand-receptor stability over 50–100 ns trajectories (e.g., GROMACS/AMBER) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic interactions in enzyme active sites (e.g., cysteine protease inhibition) .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for substituent optimization .
Q. How should researchers address contradictory data in biological evaluations of benzothiazepine analogs?
Methodological Answer:
- Dose-Response Reproducibility : Repeat assays across multiple batches (≥3 replicates) to rule out batch variability .
- Orthogonal Assays : Validate enzyme inhibition results with cellular assays (e.g., DPP-IV inhibition vs. glucose uptake in hepatocytes) .
- Meta-Analysis : Systematically review literature to identify confounding factors (e.g., solvent effects in cytotoxicity assays) .
Q. What strategies are recommended for assessing the toxicological profile of novel benzothiazepine derivatives in preclinical studies?
Methodological Answer:
- Genotoxicity Screening : Ames test (bacterial reverse mutation) and micronucleus assay (in vitro/in vivo) to evaluate mutagenicity .
- Subacute Toxicity : 28-day rodent studies with histopathological analysis of liver/kidney .
- ADME Profiling : LC-MS/MS-based pharmacokinetic studies to assess bioavailability and metabolite formation .
Properties
Molecular Formula |
C10H11NS |
---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-1,4-benzothiazepine |
InChI |
InChI=1S/C10H11NS/c1-8-9-4-2-3-5-10(9)12-7-6-11-8/h2-5H,6-7H2,1H3 |
InChI Key |
KWCPUPKBKKVDSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCSC2=CC=CC=C12 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.